molecular formula C9H15NO6 B1610151 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid CAS No. 61172-71-2

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

Cat. No.: B1610151
CAS No.: 61172-71-2
M. Wt: 233.22 g/mol
InChI Key: IWNBSNGOUCJPKH-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is an organic compound commonly used in synthetic organic chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amine groups during chemical reactions. This compound is particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Mechanism of Action

Target of Action

The primary targets of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid are amino acids and peptides . This compound is a tert-butyloxycarbonyl (Boc)-protected amino acid , which is used in peptide synthesis as a protecting group for the amino group . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis , making it an ideal protecting group in peptide synthesis.

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The Boc group in the compound protects the amino group during peptide synthesis . The Boc group can be removed under acidic conditions or high temperatures , allowing the amino group to participate in peptide bond formation . The compound can also participate in nucleophilic substitution reactions through intramolecular hydrogen bonding .

Biochemical Pathways

The compound plays a crucial role in the synthesis of dipeptides and other peptides . It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The compound can also be used in the synthesis of other bioactive compounds, such as glucosamine synthase inhibitors and myosin kinase inhibitors .

Pharmacokinetics

The compound’s solubility in various solvents has been reported . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could influence the compound’s bioavailability and pharmacokinetics.

Result of Action

The compound’s action results in the formation of peptides through peptide bond formation . The compound can also participate in the synthesis of other bioactive compounds . The removal of the Boc group from the compound under acidic conditions or high temperatures allows the amino group to participate in these reactions .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH of the environment, as the Boc group can be removed under acidic conditions . The compound’s solubility in various solvents can also influence its reactivity and efficacy . Furthermore, the compound’s stability and reactivity can be influenced by temperature, as the Boc group can be removed at high temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The Boc group can be introduced under aqueous conditions or in organic solvents, depending on the specific requirements of the synthesis .

Industrial Production Methods

In industrial settings, the production of Boc-protected compounds often involves the use of flow microreactor systems. These systems allow for the efficient and scalable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The use of flow microreactors enhances the efficiency and sustainability of the production process compared to traditional batch methods.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid is unique due to its specific structure, which combines the Boc protecting group with a methoxy and oxo functional group. This combination allows for versatile applications in synthetic organic chemistry, particularly in the synthesis of complex molecules and peptides .

Properties

IUPAC Name

3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNBSNGOUCJPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456244
Record name Methyl N-(tert-butoxycarbonyl)-3-oxoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61172-71-2
Record name Methyl N-(tert-butoxycarbonyl)-3-oxoserinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

BOC-NHCH(CO2Me)CO2CH2Ph (16.2 g) was dissolved in MeOH (250 ml), to which was added 20% Pd/C (0.66 g). The suspension was purged with H2 for 1.5 hours, filtered, and stripped at 30° in vacuo, giving a syrup (12.5 g) which was kept at 4° until use in the following step.
Name
BOC-NHCH(CO2Me)CO2CH2Ph
Quantity
16.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0.66 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
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2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
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2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
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2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
Reactant of Route 6
Reactant of Route 6
2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

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